![molecular formula C17H22N6O2S2 B2537286 2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899992-98-4](/img/structure/B2537286.png)
2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H22N6O2S2 and its molecular weight is 406.52. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- WEE1 Kinase Inhibition : The compound has been investigated as a potential WEE1 kinase inhibitor. WEE1 is a key regulator of the cell cycle checkpoint, and inhibiting it can sensitize cancer cells to DNA-damaging agents. Researchers have explored its use in combination with chemotherapy to enhance cancer cell death .
- Cu(OAc)2-Mediated C–H Cyanation : Researchers have developed a protocol for the Cu(OAc)2-mediated cyanation of arenes using benzimidazole as the directing group. The compound serves as a cyano source in this reaction, leading to the synthesis of 2-(1H-benzo[d]imidazol-2-yl)aryl nitriles. This method provides facile access to cyano derivatives .
- Derivative Reactions : By modifying the obtained cyanide product, a fluorescent material (5a) was synthesized. This highlights the compound’s potential in materials science and optoelectronics .
- MK-1775 Precursor : The compound can serve as a precursor in the synthesis of MK-1775, an effective WEE1-selective inhibitor with an IC50 of 5.2 nM .
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine : This compound is a versatile building block in organic synthesis. It can be further functionalized for various applications .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Fluorescent Materials
Pharmaceutical Intermediates
Chemical Building Blocks
properties
IUPAC Name |
2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S2/c1-21-6-8-22(9-7-21)23-13-4-2-3-12(13)15(20-17(23)25)27-11-14(24)19-16-18-5-10-26-16/h5,10H,2-4,6-9,11H2,1H3,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZDJWLAJNOBGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide |
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